
3-(2,3-Dihydro-1H-pyrrolizin-5-yl)propanoic acid
描述
3-(2,3-Dihydro-1H-pyrrolizin-5-yl)propanoic acid, also known as DHPA, is a chemical compound that has been widely studied for its potential applications in scientific research.
科学研究应用
3-(2,3-Dihydro-1H-pyrrolizin-5-yl)propanoic acid has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to modulate the activity of glutamate receptors, which are involved in many physiological processes in the brain. This modulation can lead to changes in synaptic plasticity, which is important for learning and memory. This compound has also been shown to have neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases.
作用机制
3-(2,3-Dihydro-1H-pyrrolizin-5-yl)propanoic acid acts as a positive allosteric modulator of AMPA receptors, which are a subtype of glutamate receptors. This modulation enhances the activity of the receptors, leading to increased synaptic transmission and plasticity. This compound has also been shown to inhibit the activity of kynurenine aminotransferase, which is involved in the metabolism of tryptophan. This inhibition can lead to increased levels of kynurenic acid, which has neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on glutamate receptors and kynurenine metabolism, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. This compound has also been shown to increase the activity of antioxidant enzymes, which can protect against oxidative stress.
实验室实验的优点和局限性
3-(2,3-Dihydro-1H-pyrrolizin-5-yl)propanoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity and stability. This compound is also highly soluble in aqueous solutions, which makes it easy to work with in vitro experiments. However, there are some limitations to the use of this compound in lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, its effects on glutamate receptors can be complex and context-dependent, which can make it difficult to interpret results.
未来方向
There are several future directions for research on 3-(2,3-Dihydro-1H-pyrrolizin-5-yl)propanoic acid. One area of research is to further explore its effects on glutamate receptors and synaptic plasticity. This could lead to the development of new treatments for neurological disorders. Another area of research is to investigate the potential use of this compound as an antioxidant and neuroprotective agent. This could have implications for the treatment of neurodegenerative diseases. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, which could help to optimize its use in lab experiments and potential clinical applications.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its effects on glutamate receptors and kynurenine metabolism make it a promising candidate for the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and potential clinical applications.
属性
IUPAC Name |
3-(6,7-dihydro-5H-pyrrolizin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10(13)6-5-9-4-3-8-2-1-7-11(8)9/h3-4H,1-2,5-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLALCQQKSLNRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(N2C1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574988 | |
| Record name | 3-(2,3-Dihydro-1H-pyrrolizin-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61800-72-4 | |
| Record name | 3-(2,3-Dihydro-1H-pyrrolizin-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




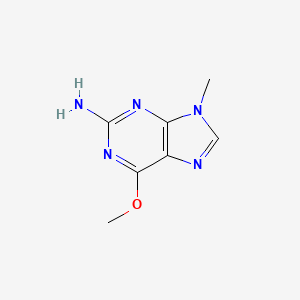
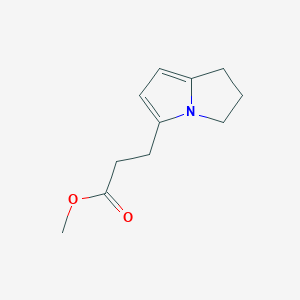
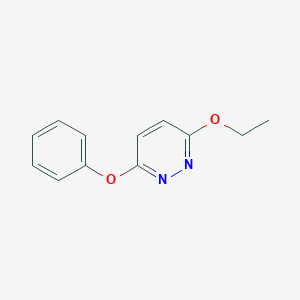

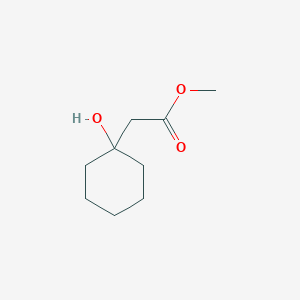
![4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one](/img/structure/B3355083.png)
![4-Methyl-1,5-dihydropyrido[3,2-b]indol-2-one](/img/structure/B3355091.png)
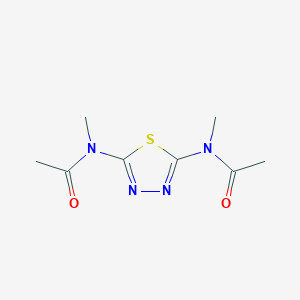

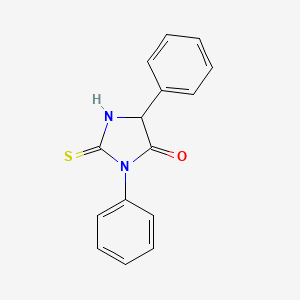
![(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid](/img/structure/B3355116.png)
![(5,7-Dimethylimidazo[1,2-c]pyrimidin-2-yl)acetic acid](/img/structure/B3355118.png)
